(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5)

Description

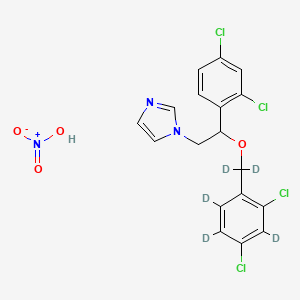

(±)-Miconazole-d5 Nitrate (CAS 1398065-80-9) is a deuterium-labeled derivative of Miconazole Nitrate (CAS 22832-87-7), a well-known imidazole-class antifungal agent. The compound incorporates five deuterium atoms at the 2,4-dichlorobenzyloxy group, resulting in a molecular formula of C₁₈D₅H₉Cl₄N₂O·HNO₃ and a molecular weight of 484.172 g/mol . It is primarily used as a stable isotope-labeled reference standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to enable precise quantification of non-deuterated Miconazole in pharmacokinetic and metabolic studies . The compound is stored at -20°C and has a purity of >95% (HPLC) .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H15Cl4N3O4 |

|---|---|

Molecular Weight |

484.2 g/mol |

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichloro-3,5,6-trideuteriophenyl)methoxy]ethyl]imidazole;nitric acid |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)/i1D,2D,7D,10D2; |

InChI Key |

MCCACAIVAXEFAL-LVRIMRNISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])OC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)[2H])Cl)[2H].[N+](=O)(O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

N-Alkylation and Reduction

-

- Reactants : Imidazole, 2,4-dichloro-α-chloroacetophenone, and an organic base catalyst (e.g., triethylamine).

- Conditions : Conducted in organic solvents (e.g., ethanol or propylene glycol) at 40–100°C for 0.5–3 hours.

- Product : α-(1-imidazolyl)-2,4-dichloroacetophenone.

-

- Reagents : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) with phase-transfer catalysts (e.g., tetrabutylammonium bromide).

- Conditions : Reaction in a two-phase system (organic solvent/water) at controlled temperatures.

- Product : α-(1-imidazolyl)-2,4-dichlorophenylethanol (boron complex).

O-Alkylation with Deuterated Reagent

- O-Alkylation :

- Reagents : 2,4-Dichlorobenzyloxy-d5 chloride (deuterated) and an inorganic base catalyst (e.g., sodium hydroxide).

- Conditions : Reaction in ionic liquids (e.g., 1-methyl-3-octylimidazolium hexafluorophosphate) at 50–80°C for 5–8 hours.

- Product : Miconazole-d5 nitrate intermediate.

Critical Factors in Deuterium Incorporation

Reagent Selection

- Deuterated 2,4-Dichlorobenzyl Chloride : Synthesized via isotopic exchange or direct deuteration of non-deuterated benzyl chloride. Purity >95% is required to ensure minimal cross-contamination with non-deuterated species.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in the reduction step.

Reaction Optimization

- Ionic Liquids : Improve solubility and reaction rates during O-alkylation. For example, 1-methyl-3-octylimidazolium hexafluorophosphate reduces side reactions and increases yields.

- pH Control : Adjusting the final reaction mixture to pH 1–3 with nitric acid precipitates the product, minimizing impurities.

Purification and Characterization

Crystallization and Drying

- Recrystallization : Absolute ethanol or methanol is used to isolate pure miconazole-d5 nitrate crystals.

- Drying : Vacuum drying at <50°C to prevent isotopic exchange or decomposition.

Analytical Validation

| Technique | Purpose | Data Example |

|---|---|---|

| HPLC | Purity assessment | >95% purity confirmed via HPLC |

| Mass Spectrometry | Isotopic confirmation | m/z 484.2 [M+H]⁺ for C₁₈H₉D₅Cl₄N₂O- HNO₃ |

| XRD | Crystallinity analysis | Matches non-deuterated miconazole nitrate patterns |

Applications and Research Insights

Use as an Internal Standard

- Metabolic Studies : Tracks miconazole nitrate pharmacokinetics in biological matrices (e.g., plasma, urine) using LC-MS.

- Environmental Fate Analysis : Studies degradation pathways in water and soil.

Stability and Solubility

- Solubility : Enhanced in ionic liquids compared to traditional solvents.

- Stability : Resists isotopic scrambling under acidic conditions (pH 1–3).

Chemical Reactions Analysis

Types of Reactions

(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Antifungal Applications

Clinical Use in Vaginal Candidiasis

Miconazole nitrate has been clinically evaluated for its effectiveness in treating vaginal candidiasis. In a clinical study involving 1,089 patients, miconazole was administered intravaginally either as a single 1,200 mg capsule or as a 2% cream over seven days. The results indicated significant improvement in symptoms such as vulvovaginal itching and burning, with adverse effects primarily being mild and self-limiting .

Mechanism of Action

Miconazole acts by inhibiting ergosterol biosynthesis in fungal cell membranes, leading to cell lysis. The presence of deuterium in miconazole-d5 nitrate may enhance the stability and tracking of the compound within biological systems during pharmacokinetic studies .

Formulation Development

Cubosome Hydrogels for Topical Delivery

Recent research has focused on the formulation of cubosome hydrogels loaded with miconazole nitrate for enhanced topical delivery. These cubosomes are nano-structured particles that improve the drug's penetration through the skin barrier, targeting deeper layers where fungal infections reside. In vitro studies demonstrated that these formulations exhibited superior antifungal activity against Candida albicans compared to conventional creams .

Microemulsion Systems

Another innovative approach involves the preparation of microemulsions containing miconazole nitrate. These systems are designed to enhance solubility and bioavailability, leading to improved therapeutic outcomes. Studies have shown that microemulsions can significantly increase the antifungal efficacy of miconazole by facilitating better absorption through the skin .

Pharmacokinetic Studies

Deuterium Labeling Benefits

The deuterium labeling of miconazole-d5 nitrate allows for advanced pharmacokinetic studies using mass spectrometry techniques. This enables researchers to trace the compound's distribution and metabolism within biological systems more accurately than with non-labeled compounds. Studies have indicated that the pharmacokinetics of deuterated compounds can differ from their non-deuterated counterparts, potentially affecting their efficacy and safety profiles .

Safety and Efficacy Data

Adverse Effects Monitoring

In clinical trials, adverse effects associated with miconazole nitrate were generally mild, including headache and local irritation at the application site. Monitoring these effects is crucial for ensuring patient safety during treatment regimens .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By inhibiting ergosterol synthesis, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between (±)-Miconazole-d5 Nitrate and related compounds, including Miconazole Nitrate, Econazole Nitrate, Isoconazole Nitrate, and Fenticonazole Nitrate:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Use |

|---|---|---|---|---|---|

| (±)-Miconazole-d5 Nitrate | 1398065-80-9 | C₁₈D₅H₉Cl₄N₂O·HNO₃ | 484.172 | 2,4-Dichlorobenzyloxy-d5 | Isotopic reference standard |

| Miconazole Nitrate | 22832-87-7 | C₁₈H₁₄Cl₄N₂O·HNO₃ | ~479.1 | 2,4-Dichlorobenzyloxy | Topical antifungal therapy |

| Econazole Nitrate | 24169-02-6 | C₁₈H₁₅Cl₃N₂O·HNO₃ | ~444.7 | 4-Chlorobenzyloxy | Broad-spectrum antifungal |

| Isoconazole Nitrate | 24168-96-5 | C₁₈H₁₄Cl₄N₂O·HNO₃ | ~479.1 | 2,6-Dichlorobenzyloxy | Antifungal (vaginal infections) |

| Fenticonazole Nitrate | 73151-29-8 | C₂₄H₂₀Cl₂N₂O₃S·HNO₃ | ~518.9 | Benzenesulfinyl benzyloxy | Antifungal (dermatophytoses) |

Key Observations:

- Isoconazole features a 2,6-dichlorobenzyloxy group, which may impact steric interactions with fungal cytochrome P450 enzymes . Fenticonazole incorporates a benzenesulfinyl group, increasing molecular weight and possibly extending half-life .

- Analytical Utility: The deuterated form’s 5 Da mass shift compared to non-deuterated Miconazole allows for distinct MS/MS fragmentation patterns, making it indispensable as an internal standard in LC-MS workflows .

Physicochemical Properties

- Deuteration is unlikely to significantly alter these properties.

- Stability: (±)-Miconazole-d5 Nitrate requires storage at -20°C to prevent isotopic exchange, whereas non-deuterated analogs are stable at room temperature .

Biological Activity

(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) is a deuterated derivative of miconazole, an imidazole antifungal agent widely used for treating various fungal infections. The compound's structure, characterized by the presence of deuterium, enhances its stability and may influence its pharmacokinetic properties. This article delves into the biological activity of (+/-)-Miconazole-d5 Nitrate, focusing on its antifungal efficacy, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHDClNO

- Molecular Weight : 484.17 g/mol

- CAS Number : 1216653-51-8

Miconazole acts primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to alterations in membrane integrity and fluidity, ultimately causing cell lysis. The presence of deuterium in (+/-)-Miconazole-d5 may affect the compound's metabolic stability and its interaction with enzymes involved in ergosterol biosynthesis.

Antifungal Activity

Research indicates that miconazole exhibits broad-spectrum antifungal activity against various fungi, including:

- Candida spp.

- Trichophyton spp.

- Epidermophyton spp.

- Microsporum spp.

In vitro studies have demonstrated that (+/-)-Miconazole-d5 Nitrate retains significant antifungal properties comparable to its non-deuterated counterpart. For instance, a study compared the efficacy of miconazole formulations against Candida albicans using agar cup diffusion methods, revealing that formulations with miconazole showed superior antifungal activity compared to controls .

Case Studies and Research Findings

-

Topical Formulations :

A study evaluated miconazole nitrate-based cubosome hydrogels for topical application, demonstrating enhanced drug release and antifungal efficacy compared to commercial formulations. The cubosome formulations exhibited a higher percentage of drug release and greater zones of inhibition against C. albicans compared to standard creams .Formulation Type Zone of Inhibition (mm) Cubosome G1 24 Cubosome G8 22 Commercial Cream 15 -

Comparative Efficacy :

In clinical trials, miconazole has shown higher cure rates for vaginal candidiasis compared to other treatments like nystatin and amphotericin B. Patients treated with miconazole cream reported better outcomes in terms of symptom relief and infection resolution . -

Pharmacokinetics :

The incorporation of deuterium in (+/-)-Miconazole-d5 Nitrate may enhance its pharmacokinetic profile by improving absorption and reducing metabolic degradation. This aspect is crucial for developing more effective treatment regimens with potentially fewer side effects .

Q & A

Q. How is (±)-Miconazole-d5 Nitrate structurally distinguished from non-deuterated Miconazole Nitrate?

The deuterated form, (±)-Miconazole-d5 Nitrate, incorporates five deuterium atoms at the 2,4-dichlorobenzyloxy moiety, replacing hydrogen atoms. This isotopic substitution is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Key identifiers include:

- CAS No. : [1398065-80-9]

- Molecular Weight : 484.14 g/mol (vs. 479.13 g/mol for non-deuterated Miconazole Nitrate) .

- Deuterium Purity : ≥98 atom % D, validated using isotopic ratio analysis . Methodologically, distinguish the two via high-resolution MS to observe mass shifts (e.g., +5 Da for deuterated form) .

Q. What synthetic routes are employed to prepare (±)-Miconazole-d5 Nitrate?

The synthesis involves deuterium incorporation during the benzyloxy group formation. A modified procedure from non-deuterated analogs (e.g., 2,4-dichlorobenzyl chloride-d5) includes:

- Deuterated Precursor : React 2,4-dichlorobenzyl-d5 chloride with imidazole derivatives under basic conditions .

- Nitration : Post-synthesis, the intermediate is treated with nitric acid to form the nitrate salt. Key challenges include minimizing isotopic dilution during purification, requiring strict anhydrous conditions and deuterated solvents .

Q. What analytical methods are recommended for quantifying (±)-Miconazole-d5 Nitrate in biological matrices?

Use reversed-phase HPLC coupled with UV detection (λ = 220 nm) or tandem MS (LC-MS/MS) for sensitivity. Example parameters:

- Column : C18 (5 μm, 150 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% ammonium acetate (70:30 v/v).

- Retention Time : ~8.2 minutes (adjust based on deuterium-induced polarity shifts) . Validate methods per ICH guidelines, ensuring specificity against metabolites and impurities .

Advanced Research Questions

Q. How does deuterium labeling affect the pharmacokinetic (PK) profile of (±)-Miconazole-d5 Nitrate compared to the non-deuterated form?

Deuterium can alter metabolic stability via the kinetic isotope effect (KIE). In vitro studies show:

- CYP450 Metabolism : Reduced oxidative degradation (e.g., CYP3A4-mediated), extending half-life (t1/2) by ~20% in hepatic microsomes .

- Plasma Stability : Enhanced stability in human plasma (deuterated form: 94% intact after 6 hrs vs. 85% for non-deuterated) . Methodologically, use deuterated internal standards (e.g., Miconazole-d10) in LC-MS/MS to minimize matrix effects during PK analysis .

Q. What strategies resolve data contradictions in isotopic tracing studies involving (±)-Miconazole-d5 Nitrate?

Contradictions often arise from:

- Isotopic Exchange : Ensure deuterium stability under experimental conditions (e.g., pH, temperature) via <sup>2</sup>H NMR .

- Metabolic Interference : Use stable isotope-resolved metabolomics (SIRM) to differentiate host vs. drug-derived signals . Example workflow:

- Step 1 : Confirm deuterium retention in target tissues using MS imaging.

- Step 2 : Cross-validate with non-deuterated controls to isolate isotope-specific effects .

Q. How are impurities profiled and controlled in (±)-Miconazole-d5 Nitrate batches?

Critical impurities include:

- Impurity A(EP) : (1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS 24155-42-8) .

- Impurity C(EP) : (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate . Analytical control involves:

- HPLC-DAD : Detect impurities at 0.1% level using a gradient elution (0.1% TFA in water/acetonitrile) .

- Specification Limits : Set impurity thresholds ≤0.15% per EP guidelines .

Q. What role does (±)-Miconazole-d5 Nitrate play in mechanistic studies of antifungal resistance?

The deuterated form enables tracking of drug-target interactions in resistant fungal strains (e.g., Candida auris). Methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.